2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.
Attachment of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide: can be compared with other piperidine derivatives and sulfonyl compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-6-8-17(9-7-16)22-21(24)15-18-5-3-4-14-23(18)28(25,26)20-12-10-19(27-2)11-13-20/h6-13,18H,3-5,14-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCGVRKKWHLYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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